![molecular formula C16H9BrClNO2 B2617359 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 725217-59-4](/img/structure/B2617359.png)
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid, or 2-BPCQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated quinoline derivative that has been used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other chemicals. Additionally, 2-BPCQ has been used in a variety of biological and biochemical studies, such as in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways.
Scientific Research Applications
2-BPCQ has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-BPCQ has been used in the study of protein-protein interactions, as it can bind to certain proteins and modulate their activity. Furthermore, 2-BPCQ has been used in the study of biochemical pathways, such as the study of the effects of certain drugs on the body.
Mechanism of Action
Target of Action
A similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective aurora a kinase inhibitor . Aurora A Kinase is a protein that plays a crucial role in cell division.
Mode of Action
It can be inferred from the related compound that it might interact with its target protein, possibly inhibiting its function .
Biochemical Pathways
It’s plausible that it could affect pathways related to cell division, given the role of aurora a kinase .
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cell division .
Advantages and Limitations for Lab Experiments
2-BPCQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, it is relatively stable, and it can be stored for long periods of time without degradation. However, there are also some limitations to its use. It is not water soluble, and it is not very soluble in organic solvents. Additionally, it can be toxic in high concentrations.
Future Directions
2-BPCQ has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals, agrochemicals, and other chemicals. Additionally, it could be used in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways. Furthermore, it could be used in the study of the effects of certain drugs on the body. Finally, it could be used in the development of new methods of synthesis for other compounds.
Synthesis Methods
2-BPCQ can be synthesized by a variety of methods. One common method is the reaction of 3-bromophenol with 8-chloroquinoline in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 2-BPCQ and other byproducts, such as 3-bromo-8-chloroquinoline, 3-bromo-4-chloroquinoline, and 3-bromo-5-chloroquinoline. Other methods of synthesis include the reaction of 3-bromophenol with quinoline-4-carboxylic acid, or the reaction of 3-bromophenol with 8-chloro-4-quinolinecarboxylic acid.
properties
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid |
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